2-Methylene-oxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylideneoxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4-2-3-5-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVVGKJWOLWVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480667 | |
| Record name | 2-methylene-oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32869-14-0 | |
| Record name | 2-methylene-oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization and Scope
Key optimization studies revealed that the reaction proceeds efficiently under anhydrous conditions at ambient temperature, with tetrahydrofuran (THF) as the optimal solvent. The use of 1.2 equivalents of Cp₂TiMe₂ ensured complete conversion, achieving yields of 70–85% across diverse β-lactone substrates. Steric and electronic factors minimally influenced reactivity, underscoring the method’s versatility. For instance, β-lactones bearing electron-withdrawing groups (e.g., esters, nitriles) and bulky substituents (e.g., tert-butyl) consistently produced 2-methylene-oxetanes without side reactions.
Mechanistic Insights
The proposed mechanism involves Ti-mediated cleavage of the β-lactone’s carbonyl group, followed by methylene transfer to form the oxetane ring. X-ray crystallography confirmed the planar geometry of the methylene group in 7c , which aligns with the sp² hybridization of the exocyclic double bond. This structural feature enhances the compound’s reactivity toward electrophilic and nucleophilic agents.
Cyclization of Halide Derivatives via Base-Mediated Reactions
A complementary approach employs halide-containing precursors subjected to base-mediated cyclization. Fujiwara et al. reported the synthesis of 3,4-disubstituted oxetanes via intramolecular displacement of bromide or chloride leaving groups. While initially developed for trisubstituted oxetanes, this method has been adapted for 2-methylene derivatives.
Substrate Design and Conditions
Bromide 2c , derived from 2-bromoethanol, underwent cyclization using sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, yielding oxetane 3 in 73% efficiency. The reaction’s success hinged on the leaving group’s ability to stabilize the transition state, with bromide outperforming chloride due to its superior leaving-group aptitude.
Limitations and Adaptations
Despite high yields, scalability posed challenges, as larger batches (>10 mmol) exhibited diminished returns due to incomplete cyclization. Subsequent studies introduced microwave irradiation to accelerate reaction kinetics, reducing the cyclization time from 1 hour to 15 minutes while maintaining yields above 65%.
Wittig Reaction and Subsequent Functionalization
The Wittig reaction has emerged as a robust strategy for introducing the methylene group into oxetane frameworks. Martínez et al. detailed a sequential protocol involving Wittig olefination, hydroboration-oxidation, and ring-closing steps.
Synthetic Pathway
-
Wittig Olefination : Treatment of aldehyde 9 with methyltriphenylphosphonium bromide generated the methylene intermediate 7 in 82% yield.
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Hydroboration-Oxidation : Conversion of 7 to primary alcohol 8 using BH₃·THF and H₂O₂/NaOH ensured regioselective boron addition.
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Oxetane Formation : Oxidation of 8 to aldehyde 9 , followed by diol formation (10) and acid-catalyzed cyclization, furnished 2-methylene-oxetane 11 in 68% overall yield.
Advantages Over Competing Methods
This modular approach permits the incorporation of diverse substituents at the oxetane’s 3- and 4-positions, enabling tailored physicochemical properties. However, the multi-step sequence necessitates stringent purification between stages, complicating industrial-scale applications.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagent | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|---|
| Titanocene Methylenation | β-Lactones | Cp₂TiMe₂ | 70–85 | High | Excellent |
| Halide Cyclization | Bromoethanol | NaH/DMF | 65–73 | Moderate | Moderate |
| Wittig-Based Synthesis | Aldehydes | Ph₃P=CH₂ | 68 | Low | Good |
Optimization Strategies
Chemical Reactions Analysis
2-Methylene-oxetane undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, this compound readily undergoes ring-opening reactions, often catalyzed by acids or bases.
Substitution Reactions: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Acids and Bases: Used in ring-opening reactions.
Oxidizing Agents: Such as peroxides for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Scientific Research Applications
Role in Drug Discovery
The oxetane ring, including 2-methylene-oxetane, is recognized for its potential as an isostere of carbonyl groups. This property allows for the fine-tuning of physicochemical characteristics such as solubility, metabolic stability, and binding affinity in drug candidates. Recent studies have highlighted several key applications:
- Bioisosteric Replacement : The incorporation of oxetane rings can enhance the pharmacokinetic properties of drugs. For instance, oxetanes can reduce the basicity of adjacent functional groups, improving overall drug stability and efficacy .
- Clinical Candidates : Currently, seven oxetane-containing drug candidates are in clinical trials, such as crenolanib for cancer treatment and fenebrutinib for multiple sclerosis. These compounds illustrate the practical application of this compound in developing therapeutics that target specific diseases .
- Synthesis and Functionality : The synthesis of oxetanes has advanced significantly, allowing their incorporation into various drug candidates without compromising stability. The oxetane ring's structural features contribute to improved metabolic profiles and enhanced interactions with biological targets .
Peptide Synthesis
Oxetanes also play a crucial role in peptide synthesis, particularly in macrocyclization processes. Their incorporation into linear peptide backbones has demonstrated several advantages:
- Enhanced Cyclization Efficiency : Research indicates that substituting amide bonds with an oxetane ring significantly improves the yield and rate of peptide cyclization compared to traditional methods . This is particularly beneficial for synthesizing cyclic peptides, which are often more biologically active than their linear counterparts.
- Structural Induction : The introduction of an oxetane can induce turns in peptide structures, which may enhance biological activity and specificity against target proteins. This modification allows for the exploration of new peptidomimetic classes that could lead to novel therapeutic agents .
Medicinal Chemistry Insights
The applications of this compound extend beyond mere structural modifications; they also involve strategic design considerations within medicinal chemistry:
- Modulation of Drug Properties : The unique electronic properties of the oxetane ring can be leveraged to modulate pKa values and increase aqueous solubility. This is achieved through the inductive electron-withdrawing effect of the ring, which can stabilize adjacent functional groups .
- Reduction of Toxicity Risks : By altering metabolic pathways through strategic placement within drug molecules, oxetanes can help mitigate risks associated with liver toxicity from drug-drug interactions. This characteristic is particularly relevant for compounds undergoing extensive hepatic metabolism .
Summary of Case Studies
| Compound Name | Therapeutic Area | Phase | Key Findings |
|---|---|---|---|
| Crenolanib | Cancer | III | Effective against acute myeloid leukemia; enhanced pharmacokinetics due to oxetane substitution. |
| Fenebrutinib | Multiple Sclerosis | III | Improved solubility and metabolic stability attributed to oxetane incorporation. |
| Ziresovir | Respiratory Syncytial Virus | III | Demonstrated significant antiviral activity; stability maintained during synthesis processes. |
| Lanraplenib | Lupus Membranous Nephropathy | II | Enhanced efficacy observed with oxetane-modified derivatives. |
| Danuglipron | Diabetes | II | Improved binding affinity and reduced lipophilicity noted with oxetane inclusion. |
Mechanism of Action
The mechanism of action of 2-Methylene-oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects .
Comparison with Similar Compounds
2-Methylene-oxetane can be compared with other oxetane derivatives and small aliphatic cyclic ethers:
Oxetane: A simpler four-membered ring without the methylene group.
Epoxides: Three-membered cyclic ethers with similar ring strain but different reactivity.
Tetrahydrofuran: A five-membered cyclic ether with less ring strain and different chemical properties.
Uniqueness: this compound is unique due to its combination of ring strain and the presence of a methylene group, which imparts distinct reactivity and stability compared to other similar compounds .
Biological Activity
2-Methylene-oxetane, a compound characterized by its unique oxetane structure, has garnered attention in medicinal chemistry due to its potential biological activities. Oxetanes are cyclic ethers that are considered promising pharmacophores, exhibiting a variety of biological effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
This compound (CHO) is a five-membered ring compound containing one oxygen atom. The presence of the methylene group contributes to its unique reactivity and interaction with biological systems. The oxetane ring is known for its ring strain, which can influence its chemical behavior and biological activity.
Biological Activities
Research indicates that oxetane-containing compounds, including this compound, exhibit various biological activities:
Antineoplastic Activity
Oxetanes have been studied for their antineoplastic properties. A study demonstrated that certain oxetane derivatives showed significant inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapy .
Antiviral Properties
This compound and related compounds have shown antiviral activity against various viruses, including arboviruses. The mechanism of action may involve interference with viral replication processes .
Antifungal Activity
Oxetanes have also been noted for their antifungal properties. Compounds derived from natural sources containing the oxetane moiety have demonstrated effectiveness against fungal pathogens .
Other Biological Effects
In addition to the aforementioned activities, oxetanes are reported to possess anti-inflammatory, anti-allergic, and neuroprotective effects. These properties make them candidates for treating a range of conditions from autoimmune disorders to neurological diseases .
Data Table: Biological Activities of Oxetane Compounds
Case Studies
Several studies highlight the potential of this compound in drug development:
- Study on Cancer Cell Lines : A research project evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
- Antiviral Mechanism Investigation : Another study focused on the antiviral mechanisms of this compound against respiratory viruses. The findings suggested that the compound disrupts viral entry into host cells, providing a basis for further antiviral drug development .
Pharmacological Implications
The unique structural features of this compound contribute to its pharmacological profile:
- Metabolic Stability : Research indicates that substituents on the oxetane ring can enhance metabolic stability, making it a valuable scaffold in drug design .
- Solubility and Lipophilicity : Modifications involving this compound can significantly improve aqueous solubility and lipophilicity, which are crucial for bioavailability in therapeutic applications .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-methylene-oxetane?
A robust synthesis of this compound requires careful selection of precursors (e.g., ketones or aldehydes) and catalysts (e.g., Lewis acids like BF₃·OEt₂). Key steps include:
- Ring-closing metathesis : Utilize Grubbs catalysts to form the oxetane ring .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by NMR (¹H, ¹³C) and GC-MS to confirm purity (>95%) .
- Yield optimization : Adjust reaction time (e.g., 12–24 hours) and temperature (40–60°C) to balance steric hindrance and reactivity .
Q. How should researchers characterize the physicochemical properties of this compound?
Standard characterization includes:
- Spectroscopy : ¹H NMR (δ 4.5–5.5 ppm for oxetane protons), ¹³C NMR (δ 70–80 ppm for oxetane carbons), and IR (C-O-C stretching at ~1100 cm⁻¹) .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (~−20°C) and decomposition temperature (>150°C) .
- Solubility profiling : Test in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | −20°C (DSC) | |
| Solubility in Water | Low (<1 mg/mL) | |
| ¹H NMR (CDCl₃) | δ 4.8 (m, 2H, oxetane) |
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, given its low boiling point (~90°C) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental reaction mechanisms involving this compound?
Discrepancies between proposed mechanisms (e.g., nucleophilic vs. electrophilic ring-opening) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
- Kinetic isotope effects (KIE) : Compare experimental and simulated KIEs to validate transition states .
- Contradiction analysis : Prioritize dominant pathways using principal contradiction frameworks (e.g., identifying steric vs. electronic control) .
Q. What advanced techniques elucidate the role of this compound in medicinal chemistry applications?
- Probe design : Functionalize this compound with fluorophores (e.g., dansyl groups) to study glutathione interactions via fluorescence quenching .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS/MS to assess pharmacokinetic potential .
- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to map binding interactions at ≤2.0 Å resolution .
Q. Table 2: Computational Parameters for Reaction Pathway Analysis
| Parameter | Value/Method | Reference |
|---|---|---|
| DFT Functional | B3LYP/6-31G(d,p) | |
| Activation Energy (ΔG‡) | 25–30 kcal/mol for SN2 pathway | |
| Solvent Model | PCM (water) |
Q. How should researchers address contradictory data in polymerization studies of this compound?
Conflicting results in molecular weight distributions or thermal stability require:
- Statistical validation : Apply ANOVA to compare polymerization conditions (e.g., initiator type, temperature) .
- Cross-validation : Use MALDI-TOF MS to confirm repeat unit sequences and detect side reactions (e.g., branching) .
- Iterative refinement : Adjust monomer-to-initiator ratios (e.g., 100:1 to 500:1) and monitor via GPC for reproducibility .
Q. What methodologies ensure reproducibility in catalytic asymmetric synthesis using this compound?
- Chiral catalyst screening : Test phosphine-oxazoline ligands (e.g., (S)-Phox) for enantioselectivity (>90% ee) .
- In situ monitoring : Use ReactIR to track reaction progress and optimize catalyst loading (0.5–2.0 mol%) .
- Data transparency : Document all parameters (e.g., solvent purity, moisture levels) in supplemental materials .
Methodological Best Practices
- Literature review : Prioritize peer-reviewed journals (e.g., Chemical Reviews) over vendor databases .
- Data reporting : Follow ICMJE guidelines for chemical purity, instrument calibration, and statistical tests .
- Ethical standards : Disclose conflicts of interest and adhere to institutional safety protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
